Adenosine A3 Receptor Affinity: Target Compound vs. 4‑Methoxy Analog (Cross-Study, Scaffold-Matched)
The target compound binds human adenosine A3 receptors with a Ki of 79 nM [1]. In a closely related thiazole-based scaffold, the 4‑methoxy benzamide analogue (LUF5417, compound 8e) exhibited a Ki of 82 nM at the same receptor [2]. Although a direct head-to-head assay is unavailable, the data originate from comparable radioligand displacement systems and indicate that the 4‑chloro substituent achieves affinity parity with the 4‑methoxy group, while providing distinct electronic lipophilicity (σp = 0.23 for Cl vs. −0.27 for OMe) that can be exploited for selectivity tuning.
| Evidence Dimension | Binding affinity (Ki) for human adenosine A3 receptor |
|---|---|
| Target Compound Data | Ki = 79 nM |
| Comparator Or Baseline | 4‑Methoxy analogue LUF5417: Ki = 82 nM |
| Quantified Difference | ΔKi = −3 nM (target is nominally more potent) |
| Conditions | Displacement of [125I]-AB-MECA from human adenosine A3 receptor expressed in HEK293 cells (target); similar radioligand displacement conditions for LUF5417 (thiadiazole scaffold, human A3 receptor). |
Why This Matters
Equipotent affinity combined with distinct physicochemical properties allows scientific users to select the 4‑chloro derivative for orthogonal SAR exploration without sacrificing A3 binding potency.
- [1] BindingDB PrimarySearch_Ki entry for 4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide. View Source
- [2] Van Muijlwijk-Koezen JE et al. J Med Chem. 2001;44(5):749-762. View Source
